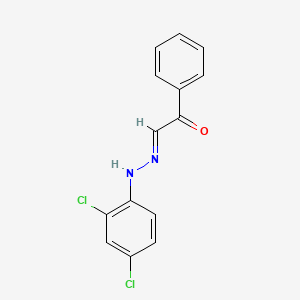
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone, also known as DCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-oxo-2-phenylacetaldehyde and 2,4-dichlorophenylhydrazine, which has been synthesized and studied for its various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Antifungal Activity and Organic Synthesis
Compounds structurally related to 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone have been synthesized and evaluated for their antifungal properties. Dutta, Goswami, and Kataky (1986) synthesized a series of 1-(2,4-dichlorobenzoyl) hydrazones and 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles, demonstrating fungitoxic properties against Alternaria tenuis and Curvularia verruciformis, highlighting the potential of these compounds in developing antifungal agents Dutta, M. M., Goswami, B. N., & Kataky, J. C. (1986). Studies on biologically active heterocycles. Part I. Synthesis and antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles. Journal of Heterocyclic Chemistry, 23(3), 793-795..
Colorimetric Sensing
Gupta, Singh, and Gupta (2014) developed novel biologically active hydrazones as colorimetric sensors for cyanide and acetate ions, showcasing the utility of these compounds in environmental monitoring and analytical chemistry. Their study revealed selective colorimetric changes upon interaction with specific anions, underscoring the potential of hydrazones in the development of sensitive and selective chemical sensors Gupta, V., Singh, A. K., & Gupta, N. (2014). Colorimetric sensor for cyanide and acetate ion using novel biologically active hydrazones. Sensors and Actuators B: Chemical, 204, 125-135..
Electrochemical Oxidation and Synthetic Applications
Shusterman-Honger and Becker (2015) explored the electrochemical oxidation of organic compounds containing CN double bonds, including hydrazones derived from aromatic aldehydes and acetophenones. Their findings have implications for the synthesis of azines and acetophenones, demonstrating the relevance of these reactions in organic synthesis and electrochemical studies Shusterman-Honger, Y., & Becker, J. (2015). Electrochemical oxidation of organic compounds containing CN double bonds. Journal of Electroanalytical Chemistry, 740, 105-113..
Dye Synthesis and Fabric Discoloration
Qian, Zhao, Dai, and Huang (2017) synthesized bi-heterocyclic hydrazone dyes and investigated their application in fabric discoloration. Their research highlights the potential of hydrazone derivatives in textile dyeing and fabric color modulation, contributing to the development of new materials with adjustable optical properties Qian, H., Zhao, X.-l., Dai, Y.-C., & Huang, W. (2017). Visualized fabric discoloration of bi-heterocyclic hydrazone dyes. Dyes and Pigments, 143, 223-231..
Propriétés
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(12(16)8-11)18-17-9-14(19)10-4-2-1-3-5-10/h1-9,18H/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMQJUGHQUXHP-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

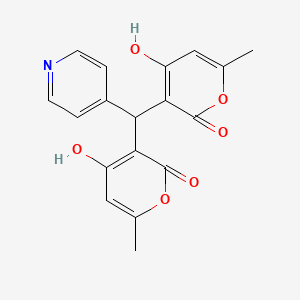
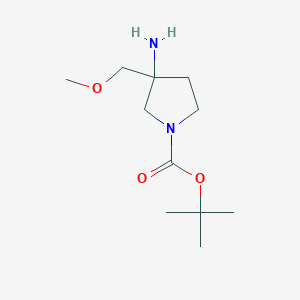
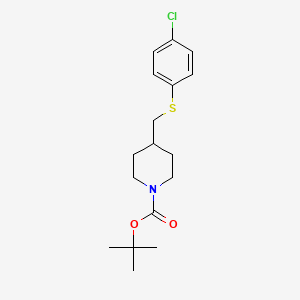
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)
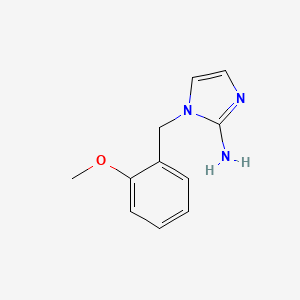
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)
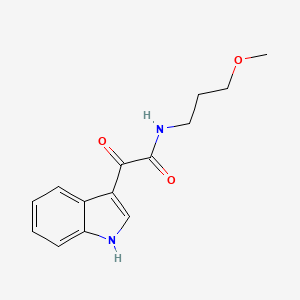
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

